Comparative Lipophilicity (LogP) and Physicochemical Profile vs. Trifluoromethoxy Analog
The target compound exhibits an XLogP3 value of 4.6 [1], which is substantially higher than the reported LogP of 3.4868 for its direct trifluoromethoxy analog, 1-bromo-2-fluoro-4-(trifluoromethoxy)benzene (CAS 168971-68-4) [2]. This difference of approximately 1.1 log units indicates that the trichloromethoxy-containing compound is significantly more lipophilic. Both molecules share identical hydrogen bond donor/acceptor counts (0 donors, 2 acceptors) and similar topological polar surface areas (9.2 vs. 9.23 Ų), suggesting that the increased lipophilicity is primarily driven by the higher molecular weight and chlorine content of the trichloromethoxy group [1][3].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 4.6 |
| Comparator Or Baseline | 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene: LogP = 3.4868 |
| Quantified Difference | Target is 1.1 log units more lipophilic |
| Conditions | Computed properties from PubChem (target) and vendor specification (comparator) |
Why This Matters
Higher lipophilicity can enhance passive membrane permeability and alter tissue distribution in biological systems, which is critical when the compound is employed as an intermediate in the synthesis of pharmaceuticals or agrochemicals where specific pharmacokinetic profiles are desired.
- [1] PubChem. 1-Bromo-2-fluoro-4-(trichloromethoxy)benzene. Compound Summary, CID 71669423. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1417569-88-0. View Source
- [2] BOC Sciences. 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene. Building Block. Retrieved from https://buildingblock.bocsci.com/1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene.html. View Source
- [3] Molbase. 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene. Chemical Properties. Retrieved from http://qiye.molbase.cn/168971-68-4.html. View Source
